4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol
Description
4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol is a fluorinated phenolic compound characterized by a cyclopropylmethoxy group at the 4-position and a trifluoromethyl group at the 2-position of the benzene ring. For instance, 4-[2-(cyclopropylmethoxy)ethyl]phenol (CAS 63659-16-5), a closely related derivative, is a key intermediate in synthesizing betaxolol, a β1-selective adrenergic receptor antagonist used in hypertension and glaucoma treatment . The trifluoromethyl group in the target compound likely enhances metabolic stability and lipophilicity, influencing its pharmacokinetic profile compared to non-fluorinated analogs .
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-5-8(3-4-10(9)15)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2 |
InChI Key |
XCQJPUFIKFIGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using reagents such as Umemoto’s reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Molecular Features
- Target Compound: Molecular Formula: C11H11F3O2 (estimated). Functional Groups: Phenol, cyclopropylmethoxy (4-position), trifluoromethyl (2-position).
Analog Compounds :
Substituent Effects
- Trifluoromethyl (-CF3) : Enhances electron-withdrawing effects, improving resistance to enzymatic degradation and altering binding affinity in drug-receptor interactions .
Comparative Advantages and Limitations
Advantages
Biological Activity
4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol is a compound of increasing interest in medicinal chemistry due to its unique structural attributes, which include a trifluoromethyl group and a cyclopropylmethoxy moiety. These features enhance its biological activity and interaction with various biological targets. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol is , with a molecular weight of approximately 232.20 g/mol. The trifluoromethyl group significantly increases the compound's lipophilicity, allowing for better interaction with hydrophobic regions of biological targets such as proteins and cell membranes. The phenolic hydroxyl group can engage in hydrogen bonding, further influencing its biological interactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁F₃O₂ |
| Molecular Weight | 232.20 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Acceptor Count | 5 |
| Hydrogen Bond Donor Count | 1 |
Biological Activity
The biological activity of 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol is primarily attributed to its ability to modulate enzyme interactions and influence various biological pathways. Studies have indicated that the compound can effectively target specific enzymes and receptors, leading to potential therapeutic applications.
- Enzyme Interaction : The compound's structural features allow it to form hydrogen bonds and interact with hydrophobic pockets in enzymes, which may modulate their activity.
- Redox Properties : The presence of the trifluoromethyl group enhances the compound's redox properties, making it a candidate for studies related to oxidative stress and neuroprotection .
Case Studies
Recent research has explored the efficacy of 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol in various biological models:
- Neuroprotective Effects : In vitro studies have demonstrated that derivatives with similar structural features exhibit neuroprotective effects against oxidative stress in glial cells. For instance, compounds with trifluoromethyl groups were shown to be effective in reducing cell death induced by oxidative agents .
- Inhibition Studies : A study reported that compounds similar to 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol could inhibit dynein-dependent microtubule gliding, suggesting potential applications in cancer treatment through disruption of cellular transport mechanisms .
Synthesis Routes
Several synthetic pathways have been explored for the preparation of 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol. These methods highlight the versatility and accessibility of this compound for research purposes:
- Method A : Involves the reaction of cyclopropylmethanol with trifluoromethanesulfonic anhydride under controlled conditions.
- Method B : Utilizes phenolic precursors combined with cyclopropylmethyl halides in the presence of bases like potassium carbonate.
Table 2: Synthetic Methods Overview
| Method | Key Reagents | Yield (%) |
|---|---|---|
| Method A | Cyclopropylmethanol, Trifluoromethanesulfonic anhydride | 72.9 |
| Method B | Phenolic precursors, Cyclopropylmethyl halides | 84.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
